5-Methoxy-1H-pyrazol-3-amine hydrochloride

Description

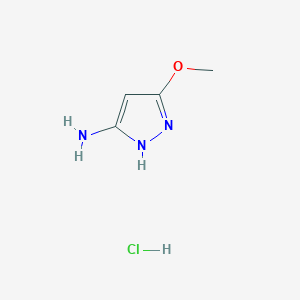

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxy-1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-8-4-2-3(5)6-7-4;/h2H,1H3,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQKDUCZHJKMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559705 | |

| Record name | 3-Methoxy-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110884-53-2 | |

| Record name | 3-Methoxy-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine Hydrochloride: Properties, Synthesis, and Biological Context

Introduction

5-Methoxy-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound belonging to the aminopyrazole class. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities.[1][2] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthetic route, and a discussion of the general biological significance of related compounds.

Chemical Properties

Detailed experimental data for this compound are scarce. The following tables summarize its identifying information and predicted physicochemical properties for the free base, 5-Methoxy-1H-pyrazol-3-amine.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 220450-86-0 |

| Molecular Formula | C₄H₈ClN₃O |

| Molecular Weight | 149.58 g/mol |

| Canonical SMILES | COC1=CC(=NN1)N.Cl |

Table 2: Predicted Physicochemical Properties of 5-Methoxy-1H-pyrazol-3-amine (Free Base)

| Property | Predicted Value |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 113.05891 g/mol |

| Topological Polar Surface Area | 69.8 Ų |

| Heavy Atom Count | 8 |

| Complexity | 110 |

Synthesis and Characterization

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general and widely used method for the synthesis of 3(5)-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[3][4]

Proposed Synthetic Pathway

A plausible route to 5-Methoxy-1H-pyrazol-3-amine involves the reaction of methoxyacetonitrile with a suitable reagent to form a β-ketonitrile, followed by cyclization with hydrazine, and subsequent salt formation with hydrochloric acid.

Figure 1: Proposed synthetic workflow for this compound.

General Experimental Protocol for Aminopyrazole Synthesis

The following is a generalized experimental protocol for the synthesis of a 5-aminopyrazole from a β-ketonitrile and hydrazine, which could be adapted for the synthesis of the target compound.

-

Reaction Setup: To a solution of the β-ketonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate (typically in a slight molar excess).

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the hydrochloride salt.

Characterization Methods

The characterization of the final product would involve a suite of analytical techniques to confirm its structure and purity.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations for Aminopyrazoles |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals for the pyrazole ring proton, methoxy group protons, and amine protons. The chemical shifts would be influenced by the hydrochloride salt formation. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the pyrazole ring carbons and the methoxy carbon. |

| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and pyrazole), C=N stretching of the pyrazole ring, and C-O stretching of the methoxy group.[5][6] |

| Mass Spec. | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragmentation patterns of the pyrazole ring.[7] |

| HPLC | Purity assessment. | A single major peak indicating the purity of the compound. |

| Elemental Analysis | Determination of the elemental composition. | The percentage of C, H, N, Cl, and O should match the calculated values for the molecular formula. |

Biological Activity and Drug Development Context

While there is no specific information on the biological activity of this compound, the aminopyrazole scaffold is a well-established pharmacophore in drug discovery.[2][8]

General Biological Activities of Aminopyrazoles

Derivatives of aminopyrazole have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Many pyrazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[5]

-

Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[9]

-

Antimicrobial: Certain aminopyrazole derivatives have shown activity against various bacterial and fungal strains.[8]

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.

Potential Signaling Pathway Involvement

As many pyrazole derivatives are known to be kinase inhibitors, a hypothetical mechanism of action for a compound like 5-Methoxy-1H-pyrazol-3-amine could involve the inhibition of a protein kinase signaling pathway. The following diagram illustrates a generalized kinase inhibition pathway.

Figure 2: Hypothetical signaling pathway of a pyrazole-based kinase inhibitor.

Conclusion

This compound is a member of the pharmacologically significant aminopyrazole class of compounds. While specific experimental data for this particular molecule is limited, this guide provides a framework for its potential synthesis, characterization, and biological context based on the well-established chemistry and biology of related pyrazole derivatives. Further research is required to fully elucidate the specific properties and potential applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and effective synthetic route for 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the free base, 5-Methoxy-1H-pyrazol-3-amine, followed by its conversion to the hydrochloride salt.

Core Synthesis Pathway

The primary synthetic strategy involves a condensation and cyclization reaction between an activated β-cyano compound and hydrazine, a foundational method for constructing the pyrazole ring system.[1][2][3] This approach is widely utilized due to its efficiency and the accessibility of starting materials.[4]

The overall reaction scheme is as follows:

-

Step 1: Formation of 5-Methoxy-1H-pyrazol-3-amine (Free Base) The synthesis begins with the base-mediated condensation of methoxyacetonitrile and ethyl formate to generate an in-situ sodium salt of 2-cyano-3-methoxyacrylaldehyde. This intermediate is not isolated but is directly treated with hydrazine hydrate. The hydrazine undergoes a cyclization reaction with the β-oxonitrile derivative to form the pyrazole ring, yielding the desired 5-Methoxy-1H-pyrazol-3-amine.

-

Step 2: Formation of this compound (Salt) The crude 5-Methoxy-1H-pyrazol-3-amine free base is dissolved in a suitable solvent, typically isopropanol or ethanol, and treated with a solution of hydrochloric acid. This acid-base reaction precipitates the hydrochloride salt, which can then be isolated and purified.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for 5-Methoxy-1H-pyrazol-3-amine HCl.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis.

Step 1: Synthesis of 5-Methoxy-1H-pyrazol-3-amine

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: Sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous ethanol at 0-5 °C.

-

Condensation: A mixture of methoxyacetonitrile (1.0 eq) and ethyl formate (1.1 eq) is added dropwise to the sodium ethoxide solution while maintaining the temperature below 10 °C.

-

Reaction Monitoring: The mixture is stirred at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation is complete, the reaction mixture is cooled to 0-5 °C. Hydrazine hydrate (1.1 eq) is added dropwise, ensuring the temperature does not exceed 15 °C.

-

Reflux: The reaction mixture is then heated to reflux (approximately 78-80 °C) for 4-6 hours until the intermediate is consumed (monitored by TLC).

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude free base as an oil or a low-melting solid.

Step 2: Synthesis of this compound

-

Dissolution: The crude 5-Methoxy-1H-pyrazol-3-amine is dissolved in a minimal amount of isopropanol (or ethanol).

-

Acidification: A solution of hydrochloric acid in isopropanol (commercially available or prepared by bubbling HCl gas through the solvent) is added dropwise to the stirred solution until the pH is acidic (pH 1-2).

-

Precipitation and Isolation: The hydrochloride salt typically precipitates as a white or off-white solid. The suspension is stirred at room temperature for 1-2 hours and then cooled in an ice bath to maximize precipitation.

-

Purification: The solid is collected by vacuum filtration, washed with cold isopropanol followed by diethyl ether, and dried under vacuum to afford the final product, this compound.

Data Presentation

The following tables summarize typical quantitative data associated with this synthesis.

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Equivalents | Density (g/mL) | CAS Number |

| Methoxyacetonitrile | 71.08 | 1.0 | 0.933 | 1738-36-9 |

| Ethyl Formate | 74.08 | 1.1 | 0.917 | 109-94-4 |

| Sodium | 22.99 | 1.0 | 0.97 | 7440-23-5 |

| Hydrazine Hydrate | 50.06 | 1.1 | 1.03 | 7803-57-8 |

| Hydrochloric Acid | 36.46 | 1.1-1.2 | - | 7647-01-0 |

Table 2: Reaction Parameters and Yields

| Parameter | Step 1: Free Base Synthesis | Step 2: Salt Formation |

| Solvent | Anhydrous Ethanol | Isopropanol |

| Reaction Temp. | 0 °C to Reflux (78-80 °C) | 0 °C to Room Temp. |

| Reaction Time | 18-24 hours (total) | 2-3 hours |

| Typical Yield | 70-85% (crude) | 90-98% (from crude) |

| Overall Yield | 63-83% | |

| Product Purity | >98% (after crystallization) | |

| Melting Point (°C) | 168-172 °C (for Hydrochloride) |

Relevance in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] 3-aminopyrazole derivatives, in particular, serve as crucial intermediates for creating more complex molecules, often used in the development of kinase inhibitors and other targeted therapies. The methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability, making this a compound of high interest for library synthesis and lead optimization campaigns.

References

- 1. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]

- 2. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

5-Methoxy-1H-pyrazol-3-amine hydrochloride: A Technical Guide on its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 5-Methoxy-1H-pyrazol-3-amine hydrochloride is limited in publicly available literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related pyrazole-containing compounds. The proposed pathways and experimental data from analogous compounds are intended to serve as a foundational resource for future research and drug development efforts.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Extensive research has identified pyrazole derivatives as potent inhibitors of key enzymes involved in inflammation and cellular signaling, particularly cyclooxygenase-2 (COX-2) and various protein kinases. This technical guide explores the potential mechanisms of action of this compound by extrapolating from the known activities of analogous pyrazole compounds. We hypothesize that its primary mechanism may involve the modulation of inflammatory pathways through enzyme inhibition. This document provides a comprehensive overview of these potential pathways, quantitative data from related compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of signaling cascades and workflows to guide further investigation.

Hypothesized Mechanisms of Action

Based on the recurring pharmacological profiles of pyrazole derivatives, two primary mechanisms of action are proposed for this compound:

-

Anti-inflammatory Action via Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazole-based compounds are selective COX-2 inhibitors.[1][2][3] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5] Inhibition of COX-2 is a well-established therapeutic strategy for inflammatory conditions.

-

Modulation of Cellular Signaling through Kinase Inhibition: The pyrazole nucleus is a common feature in a multitude of kinase inhibitors targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[6][7][8][9] Kinases are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis, and their dysregulation is implicated in diseases like cancer and chronic inflammatory disorders.[10][11][12]

Potential Signaling Pathways

COX-2 Inhibition Pathway

In response to inflammatory stimuli, membrane phospholipids are converted to arachidonic acid by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, leading to inflammation. A selective COX-2 inhibitor would block this step, thereby reducing the inflammatory response.

Caption: Hypothesized inhibition of the COX-2 pathway by 5-Methoxy-1H-pyrazol-3-amine HCl.

Kinase Signaling Inhibition (MAPK Pathway Example)

The MAPK/ERK pathway is a key signaling cascade that translates extracellular signals into cellular responses.[13][14] Dysregulation of this pathway is common in various diseases. A pyrazole-based kinase inhibitor could potentially target one of the kinases in this cascade, such as MEK or ERK, preventing the downstream signaling that leads to proliferation or inflammatory gene expression.

Caption: Hypothesized inhibition within the MAPK signaling pathway.

Quantitative Data from Structurally Related Pyrazole Derivatives

The following tables summarize the inhibitory activities of various pyrazole compounds against COX enzymes and protein kinases. This data serves as a benchmark for potential studies on this compound.

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Class | Specific Compound Example | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| Pyrazole-Sulfonamide | Celecoxib | 0.04 | 375 | [5] |

| Pyrazole-Sulfonamide | SC-558 | 0.0053 | >1900 | [5] |

| Pyrazole-Pyridazine Hybrid | Trimethoxy derivative 6f | 1.15 | 8.31 | [2] |

| Pyrazole-Pyridazine Hybrid | Trimethoxy derivative 5f | 1.50 | 9.56 | [2] |

| 1,3,4-Trisubstituted Pyrazole | PYZ38 | 1.33 | >60 | [15] |

| Bicyclic Fused Pyrazole | Compound T5 | 0.781 | 7.16 | [3] |

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Name/Class | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Afuresertib | Akt1 | 0.08 (Kᵢ) | [8] |

| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | [16] |

| Pyrazolo[3,4-g]isoquinoline (2c) | Haspin | 62 | [16] |

| Pyrazole derivative (Compound 90) | EGFR | 70 | [17] |

| Pyrazole derivative (Compound 54) | Decreased p-ERK1/2 | Dose-dependent | [8] |

| Prexasertib | CHK1 | <1 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the IC₅₀ value of a test compound against purified COX-1 and COX-2 enzymes.[5]

-

Objective: To quantify the potency and selectivity of the test compound as a COX inhibitor.

-

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

COX Cofactor Solution

-

Arachidonic Acid (substrate)

-

Test compound (5-Methoxy-1H-pyrazol-3-amine HCl) dissolved in DMSO

-

Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add Assay Buffer, Cofactor solution, and the COX Probe to each well.

-

Add the test compound dilutions to the respective wells. Include DMSO-only (vehicle control) and known inhibitor (positive control) wells.

-

Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot percent inhibition versus log[concentration] and use non-linear regression to calculate the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro COX inhibition assay.

Cell-Based Kinase Phosphorylation Assay (Western Blot)

This assay determines if the test compound can inhibit the phosphorylation of a specific kinase substrate within a cellular context.[18][19]

-

Objective: To confirm target engagement and inhibition of a specific kinase signaling pathway in intact cells.

-

Materials:

-

Relevant cell line (e.g., A549, HCT116)

-

Complete cell culture medium

-

Test compound (5-Methoxy-1H-pyrazol-3-amine HCl)

-

Stimulant (e.g., EGF, TNF-α, if required to activate the pathway)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve cells in serum-free media for 4-6 hours, if necessary.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the target pathway.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) target protein to confirm equal loading.

-

Analyze band intensities to quantify the reduction in phosphorylation.

-

References

- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

- 12. mdpi.com [mdpi.com]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. Spectroscopic analysis is crucial for the unequivocal identification, purity assessment, and structural elucidation of such compounds. This technical guide presents a compilation of spectroscopic data from analogous structures and outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of Related Pyrazole Derivatives

To aid in the characterization of this compound, the following tables summarize spectroscopic data for structurally similar compounds. Direct comparison of these data with experimentally obtained spectra of the target compound can provide valuable insights into its chemical structure.

Table 1: 1H NMR and 13C NMR Data for 3-Amino-5-methylpyrazole

| Compound | Solvent | 1H NMR (ppm) | 13C NMR (ppm) |

| 3-Amino-5-methylpyrazole | Not Specified | 2.15 (s, 3H, CH3), 5.30 (s, 1H, CH), 9.55 (br s, 3H, NH/NH2) | Not Available |

Table 2: FTIR and Mass Spectrometry Data for Related Pyrazole Compounds

| Compound | FTIR (cm-1) | Mass Spectrometry (m/z) |

| 3-Amino-5-methylpyrazole | Not Available | [M+H]+: 98.1 |

| Pyrazole | 3425 (N-H stretch), 3130, 3020 (C-H stretch), 1540, 1470, 1400 (ring stretch) | [M]+•: 68.08 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. Sample Preparation

-

Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is critical and should be based on the sample's solubility and the desired exchange of labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

3.1.2. Data Acquisition

-

The NMR spectrometer is typically a 300, 400, or 500 MHz instrument.

-

1H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.

-

13C NMR: A proton-decoupled carbon NMR experiment is conducted to identify the chemical shifts of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, a suite of two-dimensional NMR experiments can be performed.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.2.1. Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[4]

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

The typical spectral range is 4000-400 cm-1.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

3.3.1. Sample Preparation

-

Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

3.3.2. Data Acquisition

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like aminopyrazoles, which typically produces the protonated molecular ion [M+H]+.[6]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented to produce a characteristic fragmentation pattern.[6]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jascoinc.com [jascoinc.com]

- 5. rtilab.com [rtilab.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide on the Solubility Profile of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a key consideration for its handling, formulation, and application in research and development. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratory settings. The document also includes a visual representation of the experimental workflow to facilitate a clear understanding of the process.

Introduction

This compound is a chemical compound of interest in various research and development sectors. A thorough understanding of its solubility profile is fundamental for a wide range of applications, including but not limited to, reaction chemistry, formulation development, and in vitro/in vivo studies. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability and manufacturability. This guide provides a framework for systematically determining the solubility of this compound.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, a data summary table cannot be provided at this time. Researchers are encouraged to determine the solubility profile experimentally using the protocols outlined in the subsequent sections.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurements.

3.1. Materials and Equipment

-

This compound (of known purity)

-

A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification

-

Volumetric flasks and pipettes

-

pH meter

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached. A starting point could be to add approximately 10-20 mg of the compound to 1-2 mL of each selected solvent.

-

Record the exact weight of the compound added to each vial.

-

Add the specified volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample solutions and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

3.3. Data Reporting

Solubility should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the equilibrium solubility of a compound.

Considerations for Amine Hydrochloride Salts

The solubility of amine hydrochloride salts, such as this compound, can be significantly influenced by the pH of the aqueous medium. It is therefore recommended to determine the solubility in buffered solutions at various physiologically relevant pH values (e.g., pH 2, 4.5, 6.8, and 7.4). The pH of the saturated solution should always be measured and reported, as the dissolution of the salt can alter the pH of the medium. Additionally, the common ion effect should be considered; for instance, the solubility in a chloride-containing buffer might be suppressed.[1]

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this guide provides a robust and detailed experimental protocol to enable researchers to generate this critical information. Adherence to a standardized methodology, such as the shake-flask method described herein, is essential for obtaining accurate and reproducible data that can confidently inform downstream research and development activities. The provided workflow diagram serves as a clear visual aid for the experimental process.

References

An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a key building block in modern medicinal chemistry. This document details its chemical properties, commercial availability, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Identification

This compound is a substituted aminopyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and this core structure is a prevalent scaffold in a multitude of pharmacologically active compounds.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-5-methoxypyrazole HCl |

| CAS Number | 289569-24-2 |

| Molecular Formula | C₄H₈ClN₃O |

| Molecular Weight | 149.58 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | Typically ≥97% |

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is primarily used as a synthetic intermediate. Below is a summary of representative suppliers and their typical product offerings.

| Supplier | Catalog Number | Purity | Quantity |

| Shanghai Amole Biotechnology | AM131808 | >97% | 1g, 5g, 25g |

| LGC Standards | TRC-A618693 (Deuterated) | Custom Synthesis | Inquire |

| Chem-Impex International | 17370 | ≥98% (NMR) | Inquire |

| Sigma-Aldrich | AMBH58064309 | 97% | Inquire |

Note: Availability and product specifications are subject to change. Please consult the supplier's website for the most current information.

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, often involving the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives.[1][2]

General Synthetic Workflow:

The synthesis of 5-aminopyrazoles typically starts from β-ketonitriles which undergo cyclocondensation with hydrazine hydrate. This reaction provides a versatile and highly functionalized 5-aminopyrazole core structure.[1]

Detailed Experimental Protocol (Representative)

While a specific protocol for this compound is proprietary to manufacturers, a general method for a similar compound, 3-amino-5-methylpyrazole, is documented and provides a relevant procedural framework.[3] This process involves the reaction of an alkali metal salt of a β-ketonitrile (cyanoacetone) with a hydrazinium salt.[3]

-

Preparation of Hydrazinium Salt Solution: A 40% by weight aqueous solution of hydrazinium monohydrochloride (1.43 mol) is prepared. The pH is adjusted to between 1 and 2 by the addition of concentrated hydrochloric acid.[3]

-

Reaction: Equimolar amounts of the sodium salt of cyanoacetone are added portion-wise to the hydrazinium solution at 30°C over a period of 45 minutes.[3]

-

Work-up: After the reaction is complete, the mixture is cooled. The precipitated sodium chloride is removed by filtration.[3]

-

Purification: The filtrate is concentrated under reduced pressure and the crude product is purified by vacuum distillation to yield the final 3-amino-5-methylpyrazole product.[3]

Applications in Drug Discovery and Development

The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with biological targets.[2] It is a cornerstone for the synthesis of a diverse range of kinase inhibitors.[1][4]

Role as a Kinase Inhibitor Building Block:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The 3-aminopyrazole moiety is an excellent starting point for the development of kinase inhibitors because it can act as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of many kinases.[4][6]

Derivatives of 5-Methoxy-1H-pyrazol-3-amine are used to synthesize potent inhibitors of various kinases, including:

-

Polo-like kinase 1 (PLK1): A key regulator of mitosis, PLK1 is a significant target for anticancer drug discovery.[5]

-

Receptor-interacting protein kinase 1 (RIPK1): Inhibition of RIPK1 is a promising strategy for treating inflammatory diseases associated with necroptosis.[7]

-

Serotonin 5-HT(2A) Receptors: Phenyl pyrazole derivatives have been developed as inverse agonists for this receptor, representing a potential new class of antithrombotic agents.[8]

Signaling Pathway Example: Inhibition of the PLK1 Pathway in Cancer

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently linked to oncogenesis.[5] Small molecule inhibitors derived from aminopyrazole scaffolds can block the catalytic activity of PLK1, leading to mitotic arrest and ultimately, apoptosis in cancer cells.

Conclusion

This compound is more than a simple chemical reagent; it is a vital component in the toolkit of medicinal chemists. Its structural features, particularly its capacity for hydrogen bonding, make it an ideal starting point for designing highly selective and potent inhibitors for a range of therapeutic targets. The commercial availability and well-understood chemistry of this compound will continue to facilitate the discovery and development of novel therapeutics for cancer, inflammatory disorders, and other complex diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can be tailored to interact with specific biological targets with high efficacy and minimal off-target effects. Among the myriad of heterocyclic compounds, the pyrazole nucleus has emerged as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved therapeutic agents. This technical guide delves into the core utility of a specific, yet highly valuable building block: 5-Methoxy-1H-pyrazol-3-amine hydrochloride . This compound serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibition for oncology and the treatment of inflammatory diseases. Its inherent structural and electronic properties provide a unique platform for the rational design of next-generation therapeutics.

Core Synthesis Strategy: Building Complexity from a Simple Precursor

The primary utility of this compound in drug discovery lies in its role as a versatile precursor for the construction of more complex heterocyclic systems, most notably the pyrazolo[1,5-a]pyrimidine scaffold. This fused bicyclic system is a cornerstone in the design of numerous kinase inhibitors. The synthesis generally proceeds via a cyclocondensation reaction between the aminopyrazole and a 1,3-dielectrophilic species.

A common and efficient method involves the reaction with a β-ketoester or a related 1,3-dicarbonyl compound. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to furnish the pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction is a key consideration in the synthetic design.

Another powerful strategy involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] In a two-step process, a methyl ketone can first be reacted with DMF-DMA to generate a β-enaminone intermediate.[1] This intermediate is then subjected to cyclocondensation with 5-Methoxy-1H-pyrazol-3-amine to yield the desired 7-substituted pyrazolo[1,5-a]pyrimidine.[1] This approach offers a high degree of flexibility in introducing various substituents onto the pyrimidine ring.

Data Presentation: A Survey of Bioactive Pyrazole Derivatives

While specific quantitative data for compounds directly derived from this compound is proprietary and often found within patent literature, the broader class of aminopyrazole-derived kinase inhibitors demonstrates the potential of this scaffold. The following tables summarize representative data for pyrazolo[1,5-a]pyrimidine and other pyrazole-based inhibitors, illustrating the potency and selectivity that can be achieved through modifications of the core structure. It is important to note that the introduction of a methoxy group at the 5-position of the pyrazole ring can significantly influence the electronic properties and metabolic stability of the final compound, potentially leading to improved pharmacokinetic profiles.

| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | 57 - 66 | [2] |

| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | 18 - 1892 | [3] |

| 1H-pyrazole-3-carboxamides | FLT3, CDK2, CDK4 | 0.089 (FLT3), 719 (CDK2), 770 (CDK4) | [4] |

| Pyrazole-based Schiff bases | α-glucosidase, α-amylase | (Inhibition %) | [5] |

| Pyrazolo[1,5-a]pyrimidines | Human Colon Tumor (HCT116) | 2 (μM) | [6] |

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from an aminopyrazole is a well-established transformation in medicinal chemistry. The following represents a generalized protocol that can be adapted for this compound.

Protocol 1: Cyclocondensation with a β-Dicarbonyl Compound

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetic acid, ethanol, or isopropanol), add the desired β-dicarbonyl compound (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Two-Step Synthesis via a β-Enaminone Intermediate [1]

Step 1: Synthesis of the β-Enaminone [1]

-

A mixture of the appropriate methyl ketone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) is heated, often under microwave irradiation (e.g., 160 °C for 15 minutes) in the absence of a solvent.[1]

-

The reaction progress is monitored by TLC. Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.

Step 2: Cyclocondensation with 5-Methoxy-1H-pyrazol-3-amine [1]

-

The crude β-enaminone from the previous step is dissolved in a suitable solvent, such as acetic acid or a high-boiling alcohol.

-

5-Methoxy-1H-pyrazol-3-amine (1 equivalent) is added to the solution.

-

The reaction mixture is heated to reflux until the starting materials are consumed, as monitored by TLC or LC-MS.

-

The work-up and purification are performed as described in Protocol 1.

Mandatory Visualizations

To illustrate the logical flow of the synthesis and the biological context of the resulting compounds, the following diagrams are provided.

Caption: A generalized experimental workflow for the synthesis and development of bioactive pyrazolo[1,5-a]pyrimidines.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its utility as a precursor to the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold provides a robust platform for the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. The ability to readily modify the resulting structures allows for the fine-tuning of biological activity and pharmacokinetic properties, paving the way for the discovery of potent and selective drug candidates. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and adaptable chemical building blocks like this compound will undoubtedly continue to grow, solidifying its role as a cornerstone in the armamentarium of medicinal chemists.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

5-Methoxy-1H-pyrazol-3-amine Hydrochloride: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document details its synthesis, physicochemical properties, and significant applications as a synthetic intermediate, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols for its preparation and subsequent utilization in the synthesis of a representative kinase inhibitor are provided. Furthermore, this guide illustrates the crucial role of such intermediates by visualizing a relevant biological signaling pathway and a typical synthetic workflow, offering a comprehensive resource for professionals in drug discovery and development.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among pyrazole derivatives, aminopyrazoles are particularly valuable as versatile intermediates due to the presence of a nucleophilic amino group, which allows for a wide range of chemical modifications.[3] 5-Methoxy-1H-pyrazol-3-amine, available as its hydrochloride salt for improved stability and handling, is an important representative of this class. Its unique substitution pattern makes it a sought-after precursor for the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4] This guide will serve as a technical resource for researchers leveraging this intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized in the table below. These values are based on commercially available data for similar compounds and theoretically calculated values.

| Property | Value |

| Chemical Formula | C₄H₈ClN₃O |

| Molecular Weight | 149.58 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >150 °C (decomposes) |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

| ¹H NMR (400 MHz, D₂O) | δ 5.55 (s, 1H, pyrazole C4-H), 3.80 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, D₂O) | δ 160.2 (C5), 148.5 (C3), 85.1 (C4), 56.3 (OCH₃) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H), 2950 (C-H), 1640 (C=N), 1100 (C-O) |

| Mass Spec (ESI+) | m/z 114.1 [M+H]⁺ (free base) |

| Purity (Typical) | ≥97% (HPLC) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the cyclization of a suitable precursor to form the pyrazole free base, followed by its conversion to the hydrochloride salt. A plausible and widely applicable method involves the condensation of a β-oxonitrile with hydrazine hydrate.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1H-pyrazol-3-amine (Free Base)

This protocol is adapted from established procedures for the synthesis of similar aminopyrazoles.

-

Materials:

-

Methoxyacetonitrile

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate (dry)

-

Hydrazine hydrate

-

Toluene

-

Diatomaceous earth

-

Standard laboratory glassware for organic synthesis under inert atmosphere

-

-

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal (1.0 eq) to absolute ethanol (10 volumes) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted.

-

Formation of the β-oxonitrile precursor: To the freshly prepared sodium ethoxide solution, a mixture of methoxyacetonitrile (1.0 eq) and dry ethyl acetate (1.2 eq) is added dropwise at a temperature maintained between 25-30 °C. The reaction mixture is then stirred at room temperature for 12-16 hours.

-

Cyclization: The resulting suspension containing the sodium salt of the β-oxonitrile is cooled to 0-5 °C. Hydrazine hydrate (1.1 eq) is added dropwise, ensuring the temperature does not exceed 10 °C. The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux for 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in toluene and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 5-Methoxy-1H-pyrazol-3-amine as an oil or a low-melting solid. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Protocol 2: Preparation of this compound

-

Materials:

-

5-Methoxy-1H-pyrazol-3-amine (free base)

-

Anhydrous ethanol

-

Concentrated hydrochloric acid or HCl gas

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

The crude or purified 5-Methoxy-1H-pyrazol-3-amine (1.0 eq) is dissolved in anhydrous ethanol (5-10 volumes).

-

The solution is cooled in an ice bath. A solution of hydrochloric acid in ethanol (prepared by carefully adding concentrated HCl to cold ethanol) or gaseous HCl is added dropwise with stirring until the pH of the solution is acidic (pH 1-2).

-

The hydrochloride salt typically precipitates out of the solution. Anhydrous diethyl ether can be added to facilitate complete precipitation.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.

-

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various kinase inhibitors. The amino group at the 3-position serves as a key handle for introducing diversity and building complex molecular architectures that can selectively target the ATP-binding site of kinases.

General Workflow for Kinase Inhibitor Synthesis

A common synthetic strategy involves the coupling of the aminopyrazole intermediate with a suitably functionalized heterocyclic core, often a pyrimidine or a related scaffold.

Caption: General workflow for the synthesis of a kinase inhibitor.

Exemplary Protocol: Synthesis of a CDK2 Inhibitor Precursor

This protocol illustrates the use of this compound in the synthesis of a precursor to a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

-

Materials:

-

This compound

-

2,4-Dichloropyrimidine

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig coupling (if applicable)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in n-butanol (10 volumes) is added 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.5 eq).

-

The reaction mixture is heated to reflux (or heated in a microwave reactor) for 2-4 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the N-(2-chloropyrimidin-4-yl)-5-methoxy-1H-pyrazol-3-amine intermediate. This intermediate can be further functionalized to generate a library of potential CDK2 inhibitors.

-

Relevance to Signaling Pathways: The CDK2 Cell Cycle Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[5] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[6] Inhibitors synthesized from intermediates like this compound can block the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified CDK2 signaling pathway in the cell cycle.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate for the development of novel therapeutics. Its straightforward synthesis and the reactivity of its amino group provide a robust platform for the creation of diverse chemical libraries targeting key biological molecules such as protein kinases. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to facilitate its effective use in drug discovery and development programs.

References

- 1. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Core Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically relevant therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of aminopyrazole derivatives, with a focus on their evolution as potent kinase inhibitors. We will delve into the synthetic strategies for accessing key aminopyrazole isomers, detail the experimental protocols for their biological evaluation, and present a comprehensive overview of their quantitative structure-activity relationships (QSAR). Furthermore, this guide will elucidate the intricate signaling pathways modulated by these compounds and provide a forward-looking perspective on the future of aminopyrazole-based drug discovery.

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its therapeutic potential. The introduction of an amino substituent to this core structure dramatically enhances its utility as a pharmacophore, providing a key interaction point for binding to biological targets. Aminopyrazoles, existing as 3-amino, 4-amino, and 5-aminopyrazole isomers, have emerged as advantageous frameworks for the development of ligands for a diverse array of receptors and enzymes.[1][2] Their journey from simple heterocyclic building blocks to the core of approved pharmaceuticals is a testament to the power of medicinal chemistry in optimizing molecular interactions for therapeutic benefit.

The versatility of the aminopyrazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and anti-infective properties.[3][4] A significant breakthrough in the application of aminopyrazole derivatives has been their development as potent kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of the aminopyrazole core to be readily functionalized has allowed for the design of highly selective and potent inhibitors of various kinase families, including Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase.[5][6]

The Genesis of Aminopyrazole Derivatives: A Historical Perspective

The exploration of aminopyrazole chemistry dates back to the early 20th century, with initial investigations focused on the fundamental reactivity and synthesis of this heterocyclic system. Early synthetic methods laid the groundwork for the future development of more complex derivatives. A significant milestone in the history of aminopyrazoles was the discovery of their diverse biological activities, which spurred further interest in this scaffold.

A pivotal moment in the trajectory of aminopyrazole-based drug discovery was the elucidation of their potential as kinase inhibitors. This discovery was driven by high-throughput screening campaigns and structure-based drug design approaches, which identified the aminopyrazole core as an effective hinge-binding motif for the ATP-binding site of various kinases.[5] This led to the development of a multitude of aminopyrazole-containing compounds that have entered clinical trials, with some achieving regulatory approval. The journey of these molecules from initial hits to clinical candidates highlights the iterative process of medicinal chemistry, involving cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Aminopyrazole Derivatives

The synthesis of aminopyrazole derivatives is a well-established field, with numerous methodologies available for the preparation of the different isomers. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.

Synthesis of 3-Aminopyrazole Derivatives

A common and versatile method for the synthesis of 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the 3-aminopyrazole core.

Experimental Protocol: General Procedure for the Synthesis of 3-Aminopyrazoles from β-Ketonitriles

-

Reaction Setup: To a solution of the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 3-aminopyrazole derivative.

Synthesis of 5-Aminopyrazole Derivatives

The synthesis of 5-aminopyrazoles is often achieved through the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. Another widely used method is the reaction of ketene N,S-acetals with hydrazine hydrate.

Experimental Protocol: General Procedure for the Synthesis of 5-Aminopyrazoles from Ketene N,S-Acetals

-

Reaction Setup: A solution of the ketene N,S-acetal (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents) is prepared in a protic solvent like ethanol, often with the addition of a base such as triethylamine.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux until the starting material is consumed, as indicated by TLC analysis.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation of the product. The solid is collected by filtration, washed, and dried to afford the 5-aminopyrazole derivative. Further purification can be achieved by recrystallization.[3]

Aminopyrazole Derivatives as Kinase Inhibitors: Targeting Key Signaling Pathways

A significant focus of aminopyrazole research has been their development as inhibitors of protein kinases, particularly those implicated in cancer progression such as FGFR and AXL.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway

Aberrant FGFR signaling is a key driver in various cancers. Aminopyrazole derivatives have been designed to target the ATP-binding site of FGFRs, often through a covalent mechanism targeting a cysteine residue in the P-loop, to overcome resistance mutations.[5]

FGFR Signaling Pathway

Caption: Simplified FGFR signaling cascade and the inhibitory action of aminopyrazole derivatives.

Targeting the AXL Receptor Tyrosine Kinase Pathway

AXL is overexpressed in many cancers and is associated with poor prognosis and drug resistance. Potent and selective aminopyrazole-based AXL inhibitors have been developed, demonstrating significant antitumor efficacy in preclinical models.[6]

AXL Signaling Pathway

Caption: Overview of AXL signaling pathways and their inhibition by aminopyrazole derivatives.

Biological Evaluation of Aminopyrazole Derivatives

The characterization of aminopyrazole derivatives requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

Assay Principle: The inhibitory activity of a compound against a specific kinase is typically measured using assays that detect the phosphorylation of a substrate. Common formats include ELISA-based assays, fluorescence polarization (FP), and luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo).

-

Reagents: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and the test compound (aminopyrazole derivative).

-

Procedure: a. Prepare serial dilutions of the aminopyrazole derivative in DMSO. b. In a microplate, add the kinase, the test compound, and the substrate in the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature for a specific duration. e. Stop the reaction and detect the signal according to the assay format (e.g., add detection reagents for luminescence or antibodies for ELISA).

-

Data Analysis: The raw data is converted to percent inhibition relative to a control (no inhibitor). IC50 values are then calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Experimental Protocol: Western Blot for Kinase Phosphorylation in Cells

-

Cell Treatment: Culture cells to an appropriate confluency and treat with various concentrations of the aminopyrazole derivative for a specified time. Include positive and negative controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the phosphorylated kinase to the total kinase levels or a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for representative aminopyrazole-based kinase inhibitors.

Table 1: In Vitro Activity of Aminopyrazole-Based FGFR Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (nM) | Reference |

| Compound 6 | FGFR2 | Kinase Assay | <1 | BaF3-FGFR2 | <1 | [5] |

| FGFR3 V555M | Kinase Assay | <1 | BaF3-FGFR3 V555M | <1 | [5] | |

| Compound 19 | FGFR2 | Kinase Assay | 10 | BaF3-FGFR2 | 12 | [5] |

| FGFR3 V555M | Kinase Assay | 5 | BaF3-FGFR3 V555M | 8 | [5] |

Table 2: In Vitro and In Vivo Data for an Aminopyrazole-Based AXL Inhibitor (Compound 6li)

| Parameter | Value | Units | Reference |

| In Vitro | |||

| AXL Kinase IC50 | 1.6 | nM | [6] |

| AXL Binding (Kd) | 0.26 | nM | [6] |

| Ba/F3-TEL-AXL Cell Proliferation IC50 | 98.9 | nM | [6] |

| In Vivo (Rat Pharmacokinetics) | |||

| Oral Bioavailability (F) | 35.4 | % | [6] |

| Cmax (10 mg/kg, oral) | 1287 | ng/mL | [6] |

| Tmax (10 mg/kg, oral) | 2 | h | [6] |

| AUC (0-t) (10 mg/kg, oral) | 8765 | h*ng/mL | [6] |

Conclusion and Future Directions

The discovery and development of aminopyrazole derivatives represent a significant success story in medicinal chemistry. The inherent versatility of this scaffold has enabled the creation of a diverse range of therapeutic agents, with a particularly profound impact in the field of oncology through the development of potent and selective kinase inhibitors. The ability to fine-tune the properties of these molecules through targeted chemical modifications has allowed for the optimization of their efficacy and safety profiles.

The future of aminopyrazole-based drug discovery remains bright. Ongoing research is focused on several key areas:

-

Development of Next-Generation Inhibitors: Efforts are underway to design novel aminopyrazole derivatives that can overcome emerging resistance mechanisms to current therapies.

-

Exploration of New Biological Targets: The privileged nature of the aminopyrazole scaffold suggests that it may be a valuable starting point for the development of inhibitors against other kinase families and even non-kinase targets.

-

Application of Novel Drug Delivery Technologies: The formulation and delivery of aminopyrazole-based drugs are being explored to enhance their therapeutic index and patient compliance.

By continuing to leverage the power of chemical synthesis, computational modeling, and biological evaluation, the scientific community is poised to unlock the full therapeutic potential of the aminopyrazole scaffold for the benefit of patients worldwide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]